molecular formula C11H19NO B1531447 (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol CAS No. 2165446-54-6

(3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol

Cat. No.: B1531447
CAS No.: 2165446-54-6
M. Wt: 181.27 g/mol
InChI Key: LONGPDSOHCAMRK-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-(Hept-1-yn-1-yl)pyrrolidin-3-ol: is a chiral compound belonging to the class of pyrrolidinols

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with hept-1-yne and pyrrolidin-3-ol .

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the hydroxyl group of pyrrolidin-3-ol attacks the terminal alkyne of hept-1-yne under acidic or basic conditions.

  • Industrial Production Methods: Large-scale production may involve catalytic hydrogenation to ensure stereoselectivity and yield optimization.

Scientific Research Applications

This compound has diverse applications:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Potential use in studying enzyme-substrate interactions.

  • Medicine: Investigated for its biological activity in drug discovery.

  • Industry: Employed in the synthesis of polymers and other industrial chemicals.

Chemical Reactions Analysis

(3S,4R)-4-(Hept-1-yn-1-yl)pyrrolidin-3-ol: undergoes various chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The alkyne can be reduced to an alkene or alkane.

  • Substitution: The hydroxyl group can be substituted with other functional groups.

  • Common Reagents and Conditions: Reagents like PCC (Pyridinium chlorochromate) for oxidation, LiAlH4 (Lithium aluminium hydride) for reduction, and various electrophiles for substitution reactions.

  • Major Products: Oxidation products include hept-1-en-3-one, while reduction products include hept-1-ene and heptane.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: Interaction with enzymes or receptors.

  • Pathways Involved: Involvement in metabolic or signaling pathways.

Comparison with Similar Compounds

(3S,4R)-4-(Hept-1-yn-1-yl)pyrrolidin-3-ol: is compared with similar compounds like (3R,4S)-4-(Hept-1-yn-1-yl)pyrrolidin-3-ol and 4-(Hept-1-yn-1-yl)pyrrolidin-3-one . Its uniqueness lies in its stereochemistry and functional group arrangement, which influence its reactivity and applications.

Properties

IUPAC Name

(3S,4R)-4-hept-1-ynylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-2-3-4-5-6-7-10-8-12-9-11(10)13/h10-13H,2-5,8-9H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONGPDSOHCAMRK-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC1CNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC#C[C@@H]1CNC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol
Reactant of Route 2
(3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol
Reactant of Route 3
(3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol
Reactant of Route 4
(3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol
Reactant of Route 5
Reactant of Route 5
(3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol
Reactant of Route 6
Reactant of Route 6
(3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.